molecular formula C21H22IN3O2 B14416399 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide CAS No. 81217-11-0

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide

Cat. No.: B14416399
CAS No.: 81217-11-0
M. Wt: 475.3 g/mol
InChI Key: TZLFDRYOKPGXMU-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and iodo groups, as well as a benzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours to yield the desired product . The compound can be further purified using techniques such as recrystallization and characterized by single crystal X-ray diffraction analysis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different halogen or functional group substitutions.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

CAS No.

81217-11-0

Molecular Formula

C21H22IN3O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22IN3O2/c1-14(2)24(20(26)16-10-12-17(22)13-11-16)19-15(3)23(4)25(21(19)27)18-8-6-5-7-9-18/h5-14H,1-4H3

InChI Key

TZLFDRYOKPGXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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